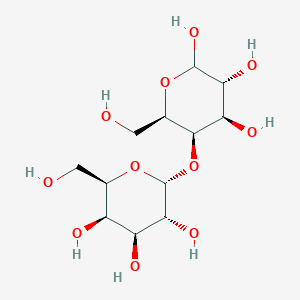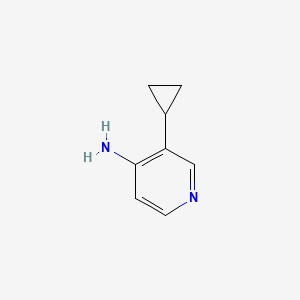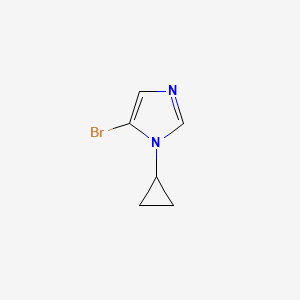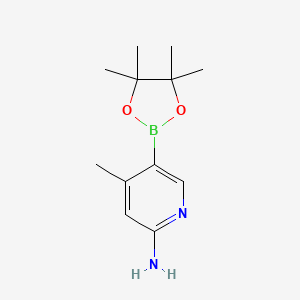
4-O-alpha-D-galactopyranosyl-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-O-alpha-D-galactopyranosyl-D-galactopyranose” is a compound with the molecular formula C12H22O11 . It is also known as 4-O-α-D-Galactopyranosyl-β-D-glucopyranose . This compound is extensively employed in research and drug innovation for disorders such as cancer, diabetes, and selected autoimmune ailments .
Molecular Structure Analysis
The molecular structure of “this compound” consists of two D-galactopyranose units linked by an oxygen atom . The molecular weight of this compound is 342.2965 .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : Svensson et al. (1986) conducted a detailed study of the X-ray crystal structure of galabiose, which is another name for 4-O-alpha-D-galactopyranosyl-D-galactopyranose. They analyzed its crystalline form, glycosidic linkage, folding of the molecule, and crystal packing governed by hydrogen bonding (Svensson et al., 1986).
Anomerization and Kinetic Acetylation Studies : Liu et al. (2005) investigated the preparation of alpha and beta anomers of certain galactopyranose derivatives, revealing insights into anomerization phenomena and the impact of substituents on galactopyranose ring conformations (Liu et al., 2005).
Enzymatic Hydrolysis : Sugano et al. (1994) purified and characterized a novel enzyme, alpha-neoagarooligosaccharide hydrolase, from a marine bacterium. This enzyme hydrolyzes specific linkages in neoagarooligosaccharides to yield various oligosaccharides, including agarobiose, which contains this compound units (Sugano et al., 1994).
Synthesis of Related Compounds : Paulsen and Paal (1983) synthesized trisaccharides related to this compound. These compounds have applications in studying the binding of sugars to proteins and are potentially useful in biochemical research (Paulsen & Paal, 1983).
Role in Bacterial Adhesion : Lund et al. (1987) discovered that the PapG protein in uropathogenic Escherichia coli is the adhesin that binds specifically to this compound. This finding is significant in understanding bacterial adhesion mechanisms and potentially in developing treatments for urinary tract infections (Lund et al., 1987).
Biosynthesis Studies : Trejo et al. (1971) studied the biosynthesis of galactofuranose polymer, galactocarolose, from UDP-glucose and UDP-galactopyranose, providing insight into the metabolic pathways and enzymatic processes involving this compound (Trejo et al., 1971).
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OEBXJAKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)




